

In-Depth Technical Guide: Physical Properties of 4-Bromophenylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenylacetone

Cat. No.: B042570

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromophenylacetone**, also known by its IUPAC name, 1-(4-bromophenyl)propan-2-one. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

4-Bromophenylacetone is an aromatic ketone. Its physical characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	6186-22-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₉ BrO	[1] [2]
Molecular Weight	213.07 g/mol	[1] [2] [4]
Appearance	Clear, slightly pale yellow to yellow liquid	[4]
Boiling Point	139 °C at 11 mmHg	
Density (Specific Gravity)	1.42 g/cm ³ (at 20°C)	
Refractive Index	1.56	
Flash Point	76 °C	
Solubility	Low solubility in polar solvents like water; more soluble in non-polar organic solvents such as chloroform, toluene, and dichloromethane. [5]	

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for determining the key physical properties of a compound like **4-Bromophenylacetone**.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this would involve freezing the sample first. A sharp melting point range is indicative of a pure compound, while impurities tend to lower and broaden the melting range.[\[6\]](#)

Methodology: Capillary Tube Method[\[7\]](#)

- Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[\[8\]](#)

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- Heating: The thermometer and capillary assembly are placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus).[7]
- Initial Determination: The sample is heated rapidly to get an approximate melting point.[6]
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[8]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[8]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and the liquid turns into a vapor.[9] This property is crucial for distillation and purification processes.[10]

Methodology: Micro-Reflux Method[11]

- Sample Preparation: A small volume (approx. 0.5 mL) of the liquid is placed in a small test tube with a magnetic stir bar.[11]
- Apparatus Setup: The test tube is placed in a heating block on a stirrer hot plate. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[11]
- Heating and Observation: The liquid is gently heated and stirred. The boiling point is reached when the liquid is boiling, and a "reflux ring" of condensing vapor is visible on the test tube walls, level with the thermometer bulb.[11]
- Measurement: The stable temperature reading on the thermometer at the point of gentle reflux is recorded as the boiling point.[11] It is important to also record the atmospheric pressure, as boiling point varies with pressure.[11][12]

Density Determination

Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification and purity assessment.[13]

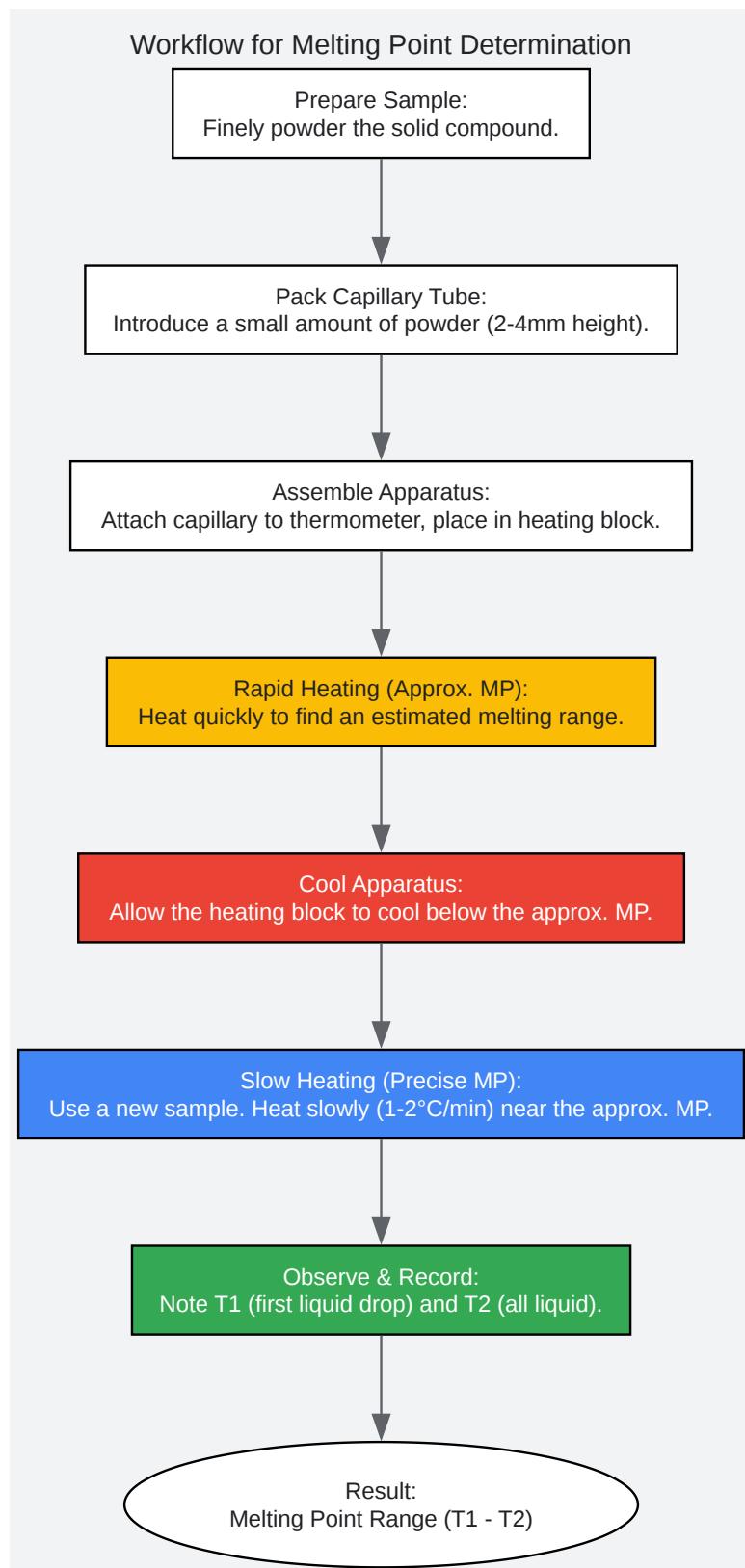
Methodology: Liquid Density Measurement[14]

- Mass of Empty Container: An analytical balance is used to measure the mass of a clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder).[13]
- Mass of Container with Liquid: The container is filled with the liquid sample to a precise volume mark. The total mass of the container and the liquid is then measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated using the formula: Density = Mass / Volume.[13][15] The temperature at which the measurement is taken should always be recorded.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[16]

Methodology: Shake-Flask Method[17]


- Sample Preparation: An excess amount of the solid solute (or liquid in this case) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [17]
- Separation: After agitation, the mixture is allowed to stand, letting the undissolved solute settle. A sample of the supernatant (the saturated solution) is carefully removed, often using a syringe with a filter to exclude any solid particles.
- Analysis: The concentration of the solute in the filtered sample is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent

evaporation).

- Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary tube method.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 6186-22-7, 4-Bromophenylacetone - chemBlink [www.chemblink.com]
- 3. 4-Bromophenylacetone | CAS#:6186-22-7 | Chemsoc [chemsoc.com]
- 4. 4-Bromophenylacetone | 6186-22-7 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. southalabama.edu [southalabama.edu]
- 9. phillysim.org [phillysim.org]
- 10. vernier.com [vernier.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 14. m.youtube.com [m.youtube.com]
- 15. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 4-Bromophenylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042570#4-bromophenylacetone-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com